molecular formula C15H15ClN4O2 B2646513 3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380183-65-1

3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2646513
CAS No.: 2380183-65-1
M. Wt: 318.76
InChI Key: HRKSJGPREIPVTR-UHFFFAOYSA-N
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Description

3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a quinazoline ring, a pyrrolidine ring, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline ring, followed by the introduction of the pyrrolidine ring, and finally the formation of the oxazolidinone ring. Common reagents used in these steps include chlorinating agents, amines, and carbonyl compounds. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution can produce various substituted quinazoline derivatives .

Scientific Research Applications

3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity allows for multiple modes of action and potential therapeutic applications, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[1-(6-chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-10-1-2-13-12(7-10)14(18-9-17-13)19-4-3-11(8-19)20-5-6-22-15(20)21/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKSJGPREIPVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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